1-Dodecyl-1H-pyrrole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
127691-88-7 |
|---|---|
Molecular Formula |
C16H29N |
Molecular Weight |
235.41 g/mol |
IUPAC Name |
1-dodecylpyrrole |
InChI |
InChI=1S/C16H29N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-17/h12-13,15-16H,2-11,14H2,1H3 |
InChI Key |
RGKHJCJLLHLXDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN1C=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Dodecyl 1h Pyrrole and N Alkylpyrrole Analogues
Established Synthetic Pathways for Pyrrole (B145914) Derivatives
The creation of the pyrrole ring is a cornerstone of heterocyclic chemistry, with several established methods that have been refined over time. These pathways provide the fundamental framework for producing a wide array of pyrrole derivatives, including N-alkylated analogues.
Paal-Knorr Cyclization and Modern Adaptations
The Paal-Knorr synthesis is a widely utilized and straightforward method for preparing pyrroles. organic-chemistry.orgquizgecko.com It involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, such as dodecylamine, under neutral or weakly acidic conditions. organic-chemistry.org The reaction proceeds through the formation of an imine, followed by cyclization and dehydration to form the aromatic pyrrole ring. quizgecko.com The formation of the energetically stable aromatic system is a key driving force for the reaction. quizgecko.com While the addition of a weak acid like acetic acid can accelerate the reaction, conditions that are too acidic (pH < 3) can lead to the formation of furan (B31954) byproducts. organic-chemistry.org
Mechanistic studies have provided deeper insights into the reaction. It has been demonstrated that the cyclization rates of stereoisomeric 1,4-diones differ, and the starting material's stereochemistry is retained during the reaction. organic-chemistry.org This suggests that mechanisms involving the formation of an enamine before the rate-determining cyclization step are unlikely. organic-chemistry.org A proposed mechanism that aligns with experimental observations involves the cyclization of a hemiaminal intermediate, followed by dehydration steps. organic-chemistry.orgscribd.com
Modern adaptations of the Paal-Knorr synthesis focus on improving its environmental footprint and operational simplicity.
Iron Catalysis in Water : An iron(III) chloride-catalyzed version of the Paal-Knorr condensation allows for the synthesis of N-substituted pyrroles in water under mild conditions, offering good to excellent yields. organic-chemistry.org This method uses 2,5-dimethoxytetrahydrofuran (B146720) as a surrogate for the 1,4-dicarbonyl compound. organic-chemistry.org
High-Pressure Synthesis : High hydrostatic pressure (HHP) has been effectively used to promote the Paal-Knorr cyclization without the need for catalysts or solvents. researchgate.net This technique significantly reduces reaction times and leads to nearly quantitative yields, simplifying product isolation and enhancing atom economy. researchgate.net
Knorr Pyrrole Synthesis and Mechanistic Insights
The Knorr pyrrole synthesis is another classical and versatile method that produces substituted pyrroles. wikipedia.orgsynarchive.com This reaction involves the condensation of an α-aminoketone with a compound containing an electron-withdrawing group (like a β-ketoester) alpha to a carbonyl group. wikipedia.org
A significant challenge in the Knorr synthesis is that α-aminoketones are prone to self-condensation. wikipedia.org Therefore, they are typically prepared in situ. A common approach is to reduce an α-oximino-β-ketoester with a reducing agent like zinc in acetic acid. wikipedia.org The resulting α-aminoketone then reacts with the starting β-ketoester to form the pyrrole. wikipedia.orgsynarchive.com
The mechanism of the Knorr pyrrole synthesis proceeds through the following key steps:
Condensation of the amine and ketone to form an imine.
Tautomerization of the imine to an enamine.
Cyclization of the enamine intermediate.
Elimination of a water molecule to form the aromatic pyrrole ring. wikipedia.org
The reaction is typically catalyzed by zinc and acetic acid and can be performed at room temperature. wikipedia.org
Multicomponent Reactions for Pyrrole Ring Formation
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. orientjchem.orgresearchgate.net These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. orientjchem.org Several MCRs have been developed for the synthesis of substituted pyrroles.
One notable approach involves a three-component reaction of a primary amine, an alkyl propiolate, and diethyl oxalate (B1200264) in water at 70°C, which proceeds without a catalyst. orientjchem.org Another strategy describes the synthesis of fully substituted fused pyrroles through an oxidant-free MCR between a thioamide, an aldehyde, and ammonium (B1175870) acetate (B1210297) under mild conditions. acs.org Isocyanide-based MCRs have also been developed, reacting isocyanides, gem-diactivated olefins, and cyclic imines under solvent- and catalyst-free conditions to produce diverse pyrrole-fused scaffolds. continental.edu.pe
More recently, a B(C₆F₅)₃-catalyzed four-component reaction of 2,3-diketoesters, amines, allenes, and nucleophiles has been reported, affording 2α-functionalized pyrroles with high atom economy and water as the only byproduct. acs.org These MCRs represent a powerful and often more sustainable alternative to traditional linear synthetic sequences for accessing complex pyrrole structures. researchgate.net
Targeted Synthesis of 1-Dodecyl-1H-pyrrole
The synthesis of the specific compound this compound can be achieved through general N-alkylation methods or by adapting classical pyrrole syntheses.
Direct N-Alkylation Strategies
Direct N-alkylation of the pyrrole ring is a common and straightforward method for synthesizing this compound. This typically involves reacting pyrrole with a dodecyl halide (e.g., 1-bromododecane (B92323) or 1-iodododecane). google.comcdnsciencepub.com However, traditional alkylation methods can suffer from poor regioselectivity, leading to mixtures of N- and C-alkylated products. organic-chemistry.org To overcome this, specific conditions and catalytic systems have been developed.
Phase transfer catalysis provides a viable route for the regioselective N-alkylation of pyrrole with primary alkyl halides. cdnsciencepub.com Another highly effective method employs ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim][PF₆]) as the reaction medium. organic-chemistry.org In this system, pyrrole reacts with alkyl halides to give N-substituted pyrroles in excellent yields with high regioselectivity. organic-chemistry.org A newer metallaphotoredox approach using a copper catalyst and visible light has also been shown to effectively couple N-nucleophiles like pyrrole with alkyl bromides. princeton.edu
A specific synthesis of this compound has been reported via a manganese-catalyzed reaction of 2,5-hexanediol (B147014) and dodecylamine, which proceeds in a solvent-free manner. doi.org
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pyrrole, Dodecyl Bromide | Ionic Liquid [Bmim][PF₆], 80°C | This compound | Excellent (Specific yield not detailed) | organic-chemistry.org |
| 2,5-Hexanediol, Dodecylamine | Mn-catalyst, Cs₂CO₃, 150°C, Solvent-free | This compound | 75% | doi.org |
| Pyrrole, Bromocyclohexane | Cu(OAc)₂, Ir-photocatalyst, light | 1-Cyclohexyl-1H-pyrrole | 64% | princeton.edu |
Sustainable and Eco-Friendly Approaches
The principles of green chemistry are increasingly being applied to the synthesis of N-alkylpyrroles, including this compound. These methods aim to reduce waste, avoid hazardous materials, and improve energy efficiency.
A sustainable synthesis of N-substituted pyrrole carboxylic acid derivatives has been developed using biosourced 3-hydroxy-2-pyrones and primary amines. acs.org These reactions can be performed under solvent-free conditions at moderate temperatures (50–75 °C) or in aqueous methanol (B129727) at room temperature, avoiding the need for a catalyst. acs.org
The use of recyclable ionic liquids as solvents for N-alkylation reactions represents another green approach, as it often allows for mild reaction conditions and eliminates the need for volatile organic solvents. organic-chemistry.orgrsc.org Furthermore, catalyst- and solvent-free methods, such as the Paal-Knorr reaction initiated by high hydrostatic pressure, offer a highly sustainable route to N-alkylpyrroles, with water being the only byproduct. researchgate.net A manganese-catalyzed, solvent-free synthesis from 1,4-diols and primary amines provides a direct and environmentally conscious route to compounds like this compound. doi.org
| Method | Key Features | Reactants | Reference |
|---|---|---|---|
| Paal-Knorr in Water | Mild conditions, uses water as solvent | 2,5-Dimethoxytetrahydrofuran, Amines | organic-chemistry.org |
| High-Pressure Paal-Knorr | Solvent-free, catalyst-free, high yield | 1,4-Diketones, Amines | researchgate.net |
| Reaction in Ionic Liquids | Recyclable solvent, neutral conditions, catalyst-free | Aldehydes, 4-Hydroxyproline | rsc.org |
| Synthesis from Biorenewable Sources | Uses biosourced precursors, solvent-free or aqueous solvent | 3-Hydroxy-2-pyrones, Primary Amines | acs.org |
| Manganese-Catalyzed Synthesis | Solvent-free, atom-economical | 1,4-Diols, Primary Amines | doi.org |
Catalyst-Mediated Synthesis
Catalyst-mediated approaches for the N-alkylation of pyrrole, including the synthesis of this compound, often employ phase-transfer catalysis (PTC) or ionic liquids to facilitate the reaction between the pyrrole anion and an alkylating agent. These methods are prized for their high regioselectivity towards N-alkylation over C-alkylation. organic-chemistry.orgcdnsciencepub.com
Phase-Transfer Catalysis (PTC): This technique involves the use of a phase-transfer catalyst, such as a quaternary ammonium salt, to shuttle the pyrrolyl anion from an aqueous or solid phase into an organic phase where the alkylating agent is present. cdnsciencepub.comresearchgate.net This methodology has been successfully used for the N-alkylation of pyrrole with primary alkyl halides. cdnsciencepub.comcdnsciencepub.com A key advantage of PTC is the potential to carry out the reaction without a solvent. researchgate.net For instance, the N-alkylation of pyrrole can be achieved in good yields using alkyl iodides in the presence of a quaternary ammonium salt catalyst and a base, without any solvent. researchgate.net Solid-liquid phase-transfer catalysis has also been shown to be effective for the synthesis of N-substituted pyrroles on a large scale, even with less reactive alkyl chlorides. tandfonline.com
Ionic Liquids: Ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate ([Bmim][PF₆]) and 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF₄]), have been utilized as both the solvent and catalyst for the N-alkylation of pyrrole. organic-chemistry.orgnjtech.edu.cn These reactions are known for their high regioselectivity, affording N-substituted pyrroles in excellent yields. organic-chemistry.orgorganic-chemistry.org The use of ionic liquids is considered a greener approach due to their low volatility and potential for recycling. organic-chemistry.org Reactions in ionic liquids typically proceed under mild conditions, with temperatures ranging from 40 to 80 degrees Celsius, and are often complete within a few hours. organic-chemistry.org For example, the reaction of pyrrole with various alkyl halides in the presence of potassium carbonate as a base in [bmim][BF₄] provides good yields of N-alkylpyrroles. researchgate.net Basic ionic liquids, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim][OH]), can also promote the N-alkylation of pyrrole with high efficiency. clockss.org
Other Catalytic Systems: A variety of other catalysts have been explored for the synthesis of N-alkylpyrroles. Brønsted acids have been shown to catalyze the redox amination of 3-pyrroline (B95000) with aldehydes and ketones to form N-alkyl pyrroles. nih.gov Metal catalysts, including those based on iridium and ruthenium, have also been developed for the synthesis of pyrrole derivatives, although these are often for more complex, substituted pyrroles. researchgate.netnih.gov For instance, an iridium-catalyzed synthesis allows for the deoxygenation and selective linking of secondary alcohols and amino alcohols to form pyrroles. nih.gov
| Catalyst System | Alkylating Agent/Substrate | Reaction Conditions | Yield | Reference |
|---|---|---|---|---|
| Phase-Transfer Catalysis (Tetrabutylammonium bromide) | Butyl bromide | Methylene (B1212753) chloride, 50% aq. NaOH, reflux, 20 h | Good | cdnsciencepub.com |
| Ionic Liquid ([Bmim][PF₆] or [Bmim][BF₄]) | Alkyl halides | 40-80 °C, 1-2 h | Excellent | organic-chemistry.org |
| Ionic Liquid ([bmim][BF₄]) with K₂CO₃ | Alkyl halides/sulfonates | Acetonitrile (B52724) co-solvent, mild conditions | Good | researchgate.net |
| Basic Ionic Liquid ([bmim][OH]) | Methyl iodide | 30 °C | 84% | clockss.org |
| Brønsted Acid (Benzoic acid) | Aldehydes/Ketones with 3-pyrroline | Toluene, 110 °C | Good | nih.gov |
Reaction Mechanisms in this compound Synthesis
The synthesis of this compound, a specific N-alkylpyrrole, primarily involves the nucleophilic substitution of a dodecyl halide by the pyrrolyl anion. The reaction mechanism is significantly influenced by the choice of catalyst and reaction conditions, which dictate the regioselectivity of the alkylation (N- versus C-alkylation).
The pyrrole anion is an ambident nucleophile, meaning it can react at either the nitrogen atom or the carbon atoms of the pyrrole ring. cdnsciencepub.com The regioselectivity of the alkylation is governed by Hard and Soft Acid and Base (HSAB) theory. cdnsciencepub.com The nitrogen atom is considered a "hard" nucleophilic center, while the carbon atoms are "softer" nucleophilic centers.
In catalyst-mediated syntheses, the nature of the cation associated with the pyrrolyl anion plays a crucial role in directing the alkylation. wikipedia.org
N-Alkylation: When the pyrrolyl anion is associated with a "soft" cation, such as the large, polarizable quaternary ammonium cation in phase-transfer catalysis, N-alkylation is favored. cdnsciencepub.com Similarly, in ionic liquids, the environment created promotes the formation of the N-alkylated product. organic-chemistry.org More ionic nitrogen-metal bonds, for instance with potassium or sodium, also lead to a preference for N-alkylation. wikipedia.org The reaction proceeds via a standard SN2 mechanism, where the pyrrolyl anion attacks the electrophilic carbon of the dodecyl halide, displacing the halide leaving group.
C-Alkylation: Conversely, the use of "harder" cations, such as Li⁺, or more covalent nitrogen-metal bonds, like with a Grignard reagent (pyrrolylmagnesium bromide), favors C-alkylation. cdnsciencepub.comwikipedia.org This is due to the stronger coordination of these harder cations to the harder nitrogen atom, leaving the carbon atoms more available for electrophilic attack. wikipedia.org
The general mechanism for the N-alkylation of pyrrole to form this compound using a base and an alkyl halide can be summarized in two steps:
Deprotonation: A base removes the acidic proton from the nitrogen atom of pyrrole to form the pyrrolyl anion.
Nucleophilic Substitution: The pyrrolyl anion then acts as a nucleophile, attacking the dodecyl halide in an SN2 reaction to form this compound and a salt byproduct.
Advanced Spectroscopic and Structural Characterization of 1 Dodecyl 1h Pyrrole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 1-Dodecyl-1H-pyrrole, both proton (¹H) and carbon-13 (¹³C) NMR analyses provide definitive data on its structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis
The ¹H NMR spectrum of this compound provides specific signals corresponding to the protons in the pyrrole (B145914) ring and the dodecyl chain. The protons on the pyrrole ring typically appear as multiplets in the aromatic region of the spectrum. The protons of the dodecyl chain exhibit characteristic signals, with the methylene (B1212753) group adjacent to the nitrogen atom of the pyrrole ring appearing as a triplet. The other methylene groups of the long alkyl chain typically resonate as a broad multiplet, while the terminal methyl group appears as a distinct triplet.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| Pyrrole-H | ~6.6 - 6.8 | m |
| Pyrrole-H | ~6.1 - 6.3 | m |
| N-CH₂ | ~3.8 - 4.0 | t |
| (CH₂)₁₀ | ~1.2 - 1.4 | m |
| CH₃ | ~0.8 - 0.9 | t |
Note: 'm' denotes a multiplet and 't' denotes a triplet. The exact chemical shifts can vary slightly depending on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. The carbon atoms of the pyrrole ring resonate in the downfield region, indicative of their aromatic character. The carbons of the dodecyl chain show a series of signals in the aliphatic region of the spectrum. The carbon of the methylene group attached to the nitrogen is shifted downfield compared to the other methylene carbons due to the electron-withdrawing effect of the nitrogen atom. chemguide.co.uk
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ) in ppm |
|---|---|
| Pyrrole C-2/C-5 | ~120 - 122 |
| Pyrrole C-3/C-4 | ~107 - 109 |
| N-CH₂ | ~48 - 50 |
| Dodecyl Chain (CH₂) | ~22 - 32 |
| Terminal CH₃ | ~14 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The spectrum of N-substituted pyrroles is characterized by specific absorption bands. The C-H stretching vibrations of the pyrrole ring are typically observed around 3100 cm⁻¹. The C-N stretching vibration within the ring is also a key feature. researchgate.net The aliphatic C-H stretching vibrations of the dodecyl chain are prominent in the 2850-2960 cm⁻¹ region. researchgate.net The absence of a significant N-H stretching band, which would appear around 3400 cm⁻¹ for an unsubstituted pyrrole, confirms the N-substitution. researchgate.net
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Approximate Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch (Pyrrole) | ~3100 |
| Aliphatic C-H Stretch (Dodecyl) | 2850 - 2960 |
| C=C Stretch (Pyrrole Ring) | ~1500 - 1550 |
| C-N Stretch (Pyrrole Ring) | ~1100 - 1200 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can provide further structural information. Common fragmentation pathways may involve the loss of the dodecyl chain or parts of it, leading to the formation of characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which in turn confirms the molecular formula. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Pyrrole and its derivatives exhibit characteristic absorption bands in the UV region. nist.govnist.gov The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) corresponding to π-π* transitions within the pyrrole ring. acs.org The position and intensity of these bands can be influenced by the solvent and the nature of the substituent on the nitrogen atom. The introduction of the dodecyl group may cause a slight shift in the absorption bands compared to the parent pyrrole molecule.
X-ray Crystallographic Analysis of Pyrrole Derivatives
While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging due to the flexible dodecyl chain, the crystallographic analysis of related N-substituted pyrrole derivatives provides valuable insights into the expected molecular geometry. mdpi.comnih.gov Studies on similar compounds have confirmed the planarity of the pyrrole ring. nih.govbeilstein-journals.org The bond lengths and angles within the pyrrole ring are consistent with its aromatic character. The geometry around the nitrogen atom is typically trigonal planar. The analysis of crystal packing in related structures can reveal information about intermolecular interactions, such as van der Waals forces, which are significant for long-chain alkyl-substituted molecules. mdpi.com
Computational Chemistry and Theoretical Investigations of 1 Dodecyl 1h Pyrrole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for the quantum chemical study of pyrrole-based molecules. crimsonpublishers.com This approach is used to investigate optimized molecular structures, electronic properties, and reactivity, often employing functionals like B3LYP with various basis sets such as 6-31G(d,p) or 6-311++G(d,p). crimsonpublishers.comnih.govvjst.vn For complex molecules like 1-Dodecyl-1H-pyrrole, calculations may simplify the structure, for instance by replacing the long dodecyl chain with a smaller alkyl group (e.g., methyl) to reduce computational cost while still gaining insight into the core pyrrole (B145914) system's properties. nih.govacs.org
The electronic characteristics of a molecule are fundamentally described by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. crimsonpublishers.com The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. crimsonpublishers.comaimspress.com A smaller energy gap suggests the molecule is more polarizable and reactive. crimsonpublishers.com
DFT calculations are widely used to predict these energy levels. For pyrrole-containing conjugated systems, these calculations help in understanding charge transfer within the molecule. crimsonpublishers.comresearchgate.net The dodecyl substituent, being an electron-donating group, is expected to influence the electron density and energy levels of the pyrrole ring.
| Parameter | Predicted Value (eV) | Significance |
| EHOMO | -6.76 | Electron-donating capability crimsonpublishers.com |
| ELUMO | -3.25 | Electron-accepting capability crimsonpublishers.com |
| Energy Gap (ΔE) | 3.51 | Chemical reactivity and stability crimsonpublishers.com |
DFT calculations are instrumental in determining the most stable three-dimensional structure (conformation) and the degree of planarity of molecules. nih.gov The pyrrole ring itself is aromatic and planar. However, the attachment of a long, flexible dodecyl chain introduces numerous possible conformations. Theoretical calculations can explore the potential energy surface to identify low-energy, stable conformers.
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. nih.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable DFT-based approach for calculating the 1H and 13C NMR chemical shifts of organic molecules. nih.govresearchgate.netscielo.org.za Theoretical predictions of the chemical shifts for the hydrogen and carbon atoms in the pyrrole ring and the dodecyl chain of this compound can be performed and compared against experimental spectra. dergipark.org.tr
IR Vibrational Frequencies: Theoretical vibrational (infrared) spectra can be computed to identify characteristic bond stretching and bending frequencies. scielo.org.za For this compound, this would include C-H stretching from the alkyl chain and the pyrrole ring, C-N stretching, and ring vibrations. Calculated frequencies are often scaled by a factor to improve agreement with experimental data. nih.gov
UV-Vis Electronic Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). nih.govmdpi.com It calculates the energies of electronic transitions between molecular orbitals, such as from the HOMO to the LUMO. These predicted absorption maxima (λmax) help in interpreting the experimental UV-Vis spectrum and understanding the electronic structure. vjst.vndergipark.org.tr
Molecular Modeling and Dynamics Simulations
While DFT provides insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. lammps.orgnih.gov
For this compound, an MD simulation could model:
The conformational flexibility of the long dodecyl tail.
The interactions between multiple this compound molecules in a liquid or aggregated state.
The behavior of the molecule in a solvent, showing how solvent molecules arrange around the hydrophobic dodecyl chain and the more polar pyrrole head.
These simulations rely on force fields (e.g., CHARMM, OPLS) which are sets of parameters that define the potential energy of the system. nih.gov Such studies are crucial for understanding how the molecule behaves in bulk phases or at interfaces, which is beyond the scope of typical quantum mechanical calculations on single molecules. nih.gov
Adsorption Studies of Pyrrole on Material Surfaces
Theoretical studies are frequently used to investigate the adsorption of organic molecules onto material surfaces, a process central to applications like corrosion inhibition and surface modification. Pyrrole and its derivatives are known to be effective corrosion inhibitors, a property linked to their ability to adsorb onto metal surfaces. aspur.rs
Computational models, often using DFT, can elucidate the mechanism of adsorption. For this compound, these studies would focus on:
Interaction Sites: The electron-rich pyrrole ring, particularly the lone pair of electrons on the nitrogen atom, can coordinate with metal atoms on the surface. aspur.rs
Protective Film Formation: The adsorption of molecules creates a protective layer that shields the material from corrosive agents. aspur.rs The long dodecyl chain can enhance this protective effect by creating a dense, hydrophobic barrier that repels water.
Adsorption Energy: Calculations can determine the strength of the adsorption, indicating the stability of the protective film. The adsorption process is often modeled by isotherms like the Langmuir isotherm. acs.org
These theoretical adsorption studies help explain how the specific chemical structure of this compound—combining an electron-rich aromatic ring with a long alkyl chain—contributes to its functionality at material interfaces. acs.org
Polymerization and Copolymerization of 1 Dodecyl 1h Pyrrole
Electropolymerization of Pyrrole (B145914) and N-Substituted Pyrroles
Electropolymerization is a primary method for preparing polypyrrole (PPy) and its derivatives. mdpi.com It involves the anodic oxidation of the monomer on an electrode surface, leading to the formation of a polymer film. mdpi.com The properties of the resulting polymer films, such as conductivity and morphology, are highly dependent on the polymerization conditions and the chemical structure of the monomer. mdpi.com
For N-substituted pyrroles, the nature of the substituent plays a crucial role. The polymer yield and the rate of oxidation have been observed to decrease as the size of the N-alkyl group increases. psu.edu While bonding large substituents to the nitrogen atom stabilizes the cation radical, it can also hinder the polymerization process. psu.edu If the cation radical intermediate is overly stabilized, it may diffuse into the solution, leading to the formation of soluble oligomers instead of a polymer film on the electrode. psu.edu
The most widely accepted mechanism for the electropolymerization of pyrrole, proposed by Diaz, involves several key steps. psu.eduacs.org This mechanism is generally applicable to N-substituted pyrroles as well.
Initiation : The process begins with the oxidation of the monomer at the electrode surface to form a radical cation. psu.edunih.gov
Coupling : Two of these radical cations then couple, typically at their α-positions (the carbon atoms adjacent to the nitrogen), to form a dicationic dimer. psu.eduresearchgate.net
Deprotonation : The dimer undergoes deprotonation to form a neutral, aromatic dimer. psu.edu
Propagation : This dimer is more easily oxidized than the original monomer, forming a dimeric radical cation. psu.edu The polymer chain then grows through the repeated addition of monomer radical cations to the oxidized oligomer chain, followed by deprotonation. psu.eduresearchgate.net
Doping : The final polymer is obtained in its oxidized, conducting state, where positive charges (polarons and bipolarons) are distributed along the polymer backbone. These charges are balanced by the incorporation of anions from the electrolyte solution, a process known as doping. psu.edu
The characteristics of the resulting polymer film are significantly influenced by a variety of experimental parameters. psu.edukoreascience.krtsijournals.com
| Parameter | Influence on Electropolymerization |
| Potential | The applied potential must be sufficient to oxidize the monomer. mdpi.com Higher potentials can lead to over-oxidation, causing degradation of the polymer film and reducing its conductivity and electroactivity. diva-portal.org For instance, the optimal potential for electropolymerizing pyrrole on a PEDOT:PSS coated yarn was found to be +0.8 V, while higher potentials (+1.2 V and +1.7 V) led to degradation. diva-portal.org |
| Solvent | The choice of solvent affects the solubility of the monomer and electrolyte, as well as the morphology and properties of the polymer film. mdpi.compsu.edu Common organic solvents for electropolymerization include acetonitrile (B52724) and propylene (B89431) carbonate. mdpi.com |
| Electrolyte | The electrolyte provides the counter-ions (dopants) that are incorporated into the polymer film to maintain charge neutrality. psu.edu The size and nature of the electrolyte anion can affect the film's morphology, conductivity, and stability. psu.edu Commonly used electrolytes in organic solvents include lithium perchlorate (B79767) (LiClO₄) and tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆). mdpi.comsid.ir |
| pH | The acidity of the polymerization medium can significantly impact the reaction. nih.gov For example, the polymerization of pyrrole with ferric chloride is accelerated in the presence of acids like HCl or H₂SO₄. enpress-publisher.com |
| Temperature | Temperature affects the rate of polymerization and the properties of the resulting film. researchgate.net Higher temperatures can increase the rate of side reactions, potentially leading to less perfect, lower-conductivity films. researchgate.net |
| Current Density | In galvanostatic methods, the applied current density is a key parameter influencing the polymerization rate and film properties. tsijournals.com |
| Monomer Concentration | The concentration of the monomer in the electrolyte solution affects the rate of polymerization and the thickness of the resulting film. tsijournals.comresearchgate.net |
For N-substituted pyrroles, steric factors introduced by the substituent are highly significant. Bulky substituents at the nitrogen or α-position can prevent electropolymerization. acs.orgresearchgate.net Even a small methyl group at the α-position of an N-substituted pyrrole can be enough to block the polymerization reaction. acs.org
The long dodecyl chain on the 1-Dodecyl-1H-pyrrole monomer presents significant steric hindrance, which affects its electropolymerization. Research on ω-(pyrrol-1-yl alkyl)phosphonic acids, including a dodecyl derivative, showed that reactivity during cyclic voltammetry decreases as the alkyl chain length increases. tandfonline.com This suggests that the electropolymerization of this compound is less favorable compared to pyrrole or pyrroles with shorter N-alkyl chains.
Despite these challenges, copolymerization with unsubstituted pyrrole can be an effective strategy. In studies on the electrochemical copolymerization of pyrrole (Py) and N-dodecylpyrrole (NDPy), thin copolymer films have been successfully synthesized on glassy carbon electrodes using cyclic voltammetry in a lithium perchlorate-acetonitrile electrolyte. sid.ir The formation and electroactivity of these copolymer films are dependent on the feed ratio of the two monomers. sid.ir
Chemical Polymerization Methods
Chemical oxidative polymerization is another major route for synthesizing polypyrrole and its derivatives, offering the advantage of producing larger quantities of the polymer compared to electropolymerization. mdpi.comncsu.edu This method involves the use of a chemical oxidizing agent to initiate the polymerization of the monomer in a suitable solvent. mdpi.com
Commonly used oxidants include metal salts like iron(III) chloride (FeCl₃) and ammonium (B1175870) persulfate (APS). mdpi.comacs.org The reaction is typically carried out in solvents such as water, chloroform, or acetonitrile. mdpi.com The resulting polymer is usually obtained as a black powder, which is already in its doped, conductive state. mdpi.com
For this compound, chemical polymerization has been successfully employed, particularly in copolymerization with pyrrole. In one study, copolymers of pyrrole and N-dodecylpyrrole were prepared by chemical oxidation using iron (III) chloride hexahydrate (FeCl₃·6H₂O) as the oxidant. sid.ir The properties of the resulting copolymer, such as conductivity, were found to depend on the polymerization method (conventional vs. interfacial) and the monomer feed ratio. sid.ir For instance, using an interfacial method with a toluene-water solvent system yielded nanostructured copolymers with significantly higher conductivity compared to those from a conventional single-phase method. sid.ir
The general mechanism for chemical polymerization is believed to be similar to electropolymerization, involving the formation of radical cations that subsequently couple and propagate. ncsu.edu The choice of oxidant and reaction conditions, such as temperature and monomer concentration, plays a crucial role in determining the final properties of the polymer. nih.govresearchgate.net
Copolymerization Strategies with this compound and other Monomers
Copolymerization is a powerful strategy to tailor the properties of conducting polymers, combining the characteristics of different monomers to create materials with improved processability, stability, or functionality. mdpi.commdpi.com For N-substituted pyrroles like this compound, which may exhibit lower conductivity or be difficult to homopolymerize, copolymerization with unsubstituted pyrrole is a common approach. sid.ir
Research has shown that the conductivity of copolymers of pyrrole and N-alkylpyrroles is inversely correlated with the length of the alkyl chain; longer chains lead to lower conductivity. mdpi.com Similarly, increasing the proportion of the N-alkylpyrrole monomer in the feed ratio also results in decreased conductivity of the final copolymer. mdpi.com This is attributed to the steric hindrance from the alkyl group, which can disrupt the planarity and conjugation of the polymer backbone.
Electrochemical copolymerization is performed in a solution containing a mixture of the different monomers. mdpi.com The process allows for the formation of copolymer films directly on the electrode surface. tudublin.ie The composition and properties of the resulting copolymer film are heavily dependent on the monomer feed ratio in the electrolyte solution and the respective oxidation potentials of the comonomers. nih.govtudublin.ie
In the case of this compound (NDPy), it has been successfully copolymerized with pyrrole (Py) using electrochemical methods. sid.ir Cyclic voltammetry has been used to deposit thin films of poly(Py-co-NDPy) from an acetonitrile solution containing both monomers. sid.ir The electrochemical behavior of the system confirms the formation of a copolymer, with properties that are intermediate between those of the respective homopolymers, polypyrrole and poly(N-dodecylpyrrole). sid.ir The study of these copolymer films showed that their electroactivity is influenced by the molar ratio of the monomers in the initial solution. sid.ir
Properties of Copolymers incorporating this compound Units
The introduction of this compound (NDPy) units into a polypyrrole (PPy) chain significantly alters the material's properties. The long dodecyl chain imparts distinct characteristics compared to the unsubstituted PPy homopolymer. Copolymerization of pyrrole (Py) with N-substituted pyrroles, including NDPy, has been shown to influence the electrical properties of the resulting copolymers.
Research on copolymers synthesized from pyrrole and N-alkylpyrroles demonstrates that as the length of the N-alkyl chain increases, the electrical conductivity of the copolymer tends to decrease. mdpi.com This effect is attributed to the insulating nature of the long alkyl chains, which can disrupt the conjugation along the polymer backbone and increase the distance between polymer chains, thereby hindering charge transport.
In a study involving the chemical and electrochemical copolymerization of pyrrole with N-dodecylpyrrole, the electrical conductivity was found to be highly dependent on the monomer feed ratio. sid.ir Copolymers synthesized with a higher proportion of pyrrole units relative to NDPy units exhibited higher conductivity. For instance, copolymers prepared via a conventional chemical polymerization method showed a decrease in conductivity as the proportion of NDPy increased. sid.ir However, nanostructured copolymers synthesized using an interfacial method (toluene-water) showed enhanced conductivity compared to those made by conventional methods, suggesting that the synthesis technique also plays a crucial role in the final properties. researchgate.net
The table below summarizes the electrical conductivity of copolymers of pyrrole (PPy) and N-dodecylpyrrole (PNDPy) at different monomer ratios, as reported in a study by Massoumi et al.
| Monomer Ratio (Py:NDPy) | Conductivity (S·cm⁻¹) - Method 1 (Conventional) | Conductivity (S·cm⁻¹) - Method 2 (Interfacial) |
|---|---|---|
| 100:0 | 1.5 x 10⁻² | - |
| 70:30 | 3.8 x 10⁻³ | 7.1 x 10⁻³ |
| 50:50 | 1.2 x 10⁻⁴ | 6.5 x 10⁻⁴ |
| 30:70 | 4.5 x 10⁻⁵ | 2.5 x 10⁻⁴ |
| 0:100 | 8.1 x 10⁻⁷ | - |
Characterization of Poly(this compound) and its Copolymers
The comprehensive characterization of poly(this compound) and its copolymers is essential to establish structure-property relationships. Various analytical techniques are employed to investigate their morphology, chemical structure, and thermal behavior.
Morphological Analysis (SEM)
Scanning Electron Microscopy (SEM) is a widely used technique to study the surface topography and morphology of polymers. polymersolutions.com The analysis of copolymers of pyrrole and N-dodecylpyrrole (NDPy) reveals distinct morphological features that depend on the synthesis method and monomer composition.
SEM studies on copolymers of pyrrole and NDPy prepared by chemical polymerization show that the particles generally have a spherical or globular morphology. sid.irresearchgate.net In conventional polymerization methods, the resulting copolymer particles of Py and NDPy have diameters in the range of 350-400 nm. sid.ir In contrast, when an interfacial polymerization method is employed, the resulting copolymer nanoparticles are smaller, with diameters around 200-250 nm. sid.ir This indicates that the synthesis environment significantly influences the particle size and agglomeration. The morphology of these copolymers typically consists of agglomerated spherical structures. researchgate.net The presence of the dodecyl group can lead to a more disordered or irregular structure compared to the more uniform morphology of pure polypyrrole, which often exhibits a cauliflower-like or granular structure. sid.irdergipark.org.tr
Structural Analysis (FTIR, Raman, XRD)
Structural analysis provides insight into the chemical composition, bonding, and crystallinity of the copolymers.
Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify functional groups and confirm the incorporation of both monomer units into the copolymer chain. nih.gov In the FTIR spectrum of a PPy-co-PNDPy copolymer, characteristic peaks for both polypyrrole and the N-dodecylpyrrole units would be expected. Key PPy peaks include C=C and C-C stretching vibrations within the pyrrole ring, C-H in-plane deformation, and C-N stretching vibrations. sid.ir The presence of the dodecyl group would be confirmed by strong peaks corresponding to the C-H stretching and bending vibrations of the aliphatic methylene (B1212753) (-CH₂) groups. The presence of bands from both monomer units in a single spectrum, distinct from a simple mixture of the two homopolymers, provides evidence of true copolymer formation. mdpi.com
Raman Spectroscopy is complementary to FTIR and is particularly sensitive to the vibrations of the polymer backbone and non-polar bonds. nih.govrenishaw.com For polypyrrole-based materials, Raman spectroscopy can provide information on the conjugation length and doping state of the polymer. The main Raman bands for polypyrrole are typically associated with the C=C backbone stretching, C-C single bond stretching, and C-H in-plane bending vibrations. The incorporation of N-dodecylpyrrole units would likely lead to a decrease in the conjugation length, which could be observed as a shift in the position and broadening of the C=C stretching band.
X-ray Diffraction (XRD) is employed to investigate the crystallinity and long-range order of the polymer chains. renishaw.com Polypyrrole is generally considered amorphous or semi-crystalline, typically showing a broad diffraction peak. researchgate.net The introduction of the bulky and flexible N-dodecyl chains into the polymer structure is expected to further disrupt the packing of the polymer chains, leading to a more amorphous material. researchgate.net This would be reflected in the XRD pattern as a very broad and low-intensity halo, indicating a lack of significant crystalline domains.
Functionalization and Derivatization of 1 Dodecyl 1h Pyrrole
Chemical Functionalization of the Pyrrole (B145914) Ring
The pyrrole ring in 1-dodecyl-1H-pyrrole is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The nitrogen atom significantly influences the reactivity and regioselectivity of these transformations.
One of the most common methods for introducing a functional group onto the pyrrole ring is the Vilsmeier-Haack reaction . organic-chemistry.orgijpcbs.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) onto the ring. ijpcbs.comquimicaorganica.org For 1-substituted pyrroles, such as this compound, formylation can occur at either the C2 (α) or C3 (β) position. The ratio of these isomers is primarily governed by steric hindrance posed by the N-substituent. rsc.org While electronic effects from the substituent can play a role, for a simple alkyl group like dodecyl, steric factors are the dominant influence. rsc.org
Table 1: Key Electrophilic Substitution Reactions of the Pyrrole Ring
| Reaction | Reagents | Product | Position of Substitution |
| Vilsmeier-Haack Formylation | POCl₃, DMF | This compound-2-carbaldehyde and/or this compound-3-carbaldehyde | Primarily C2 (α) and C3 (β) |
| Acylation | Acylating agents (e.g., acid anhydrides, acyl chlorides) with Lewis acid catalysts | 2-Acyl-1-dodecyl-1H-pyrrole and/or 3-Acyl-1-dodecyl-1H-pyrrole | C2 (α) and C3 (β) |
Acylation is another important functionalization reaction, introducing an acyl group to the pyrrole ring. nsf.gov This can be achieved using various acylating agents and is often catalyzed by a Lewis acid. Similar to formylation, the position of acylation is influenced by the steric bulk of the N-dodecyl group.
The electron-rich nature of the pyrrole ring also facilitates other electrophilic substitutions, allowing for the introduction of a wide array of functional groups. Furthermore, the pyrrole ring can participate in polymerization reactions. Electrochemical polymerization of this compound and its derivatives can lead to the formation of conductive polymers (polypyrroles) with potential applications in electronics and sensor technology. nih.govresearchgate.net
Derivatization via the N-Dodecyl Chain
The N-dodecyl chain offers a secondary site for chemical modification, providing a route to derivatives where the pyrrole moiety acts as a terminal functional group. This is particularly useful for creating molecules with specific self-assembly properties or for anchoring the pyrrole unit to surfaces.
A common strategy involves the synthesis of ω-(pyrrol-1-yl alkyl)phosphonic acids. For instance, 12-(pyrrol-1-yl)dodecylphosphonic acid has been synthesized. tandfonline.com In this type of derivative, the dodecyl chain acts as a spacer connecting the pyrrole ring to a reactive phosphonic acid group. tandfonline.com This phosphonic acid moiety can serve as an anchor to bind to metal oxide surfaces, which is a valuable attribute for creating modified electrodes or sensors. tandfonline.com
The synthesis of such compounds typically involves the reaction of a pyrrole salt with a long-chain alkyl halide that has a terminal functional group or a precursor to one. The characterization of these derivatives often involves spectroscopic techniques like NMR and IR to confirm the presence of both the pyrrole ring and the terminal functional group. tandfonline.com
Advanced Coupling Reactions (e.g., Click Chemistry, Diels-Alder) involving this compound derivatives
The functionalized derivatives of this compound can be employed in more complex coupling reactions to build larger, more intricate molecular architectures.
Click Chemistry: "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for linking different molecular fragments. A derivative of this compound containing either an azide (B81097) or a terminal alkyne group can be readily coupled with a complementary reaction partner. For example, a propargyl-functionalized pyrrole could be "clicked" onto a polymer backbone containing azide groups. researchgate.net This approach allows for the efficient synthesis of pyrrole-grafted polymers. researchgate.net
Diels-Alder Reaction: The pyrrole ring itself can participate as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.org This reactivity is enhanced if the nitrogen atom bears an electron-withdrawing group. While the dodecyl group is not strongly electron-withdrawing, derivatives can be synthesized to facilitate this type of reaction. The Diels-Alder reaction provides a pathway to bicyclic structures, significantly increasing the structural complexity of the molecule.
Palladium-Catalyzed Cross-Coupling: Functionalized pyrroles, for instance, those containing a halogen atom, can undergo palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki or Stille coupling, allow for the formation of carbon-carbon bonds, enabling the attachment of aryl or other organic groups to the pyrrole ring. acs.org
Synthesis of this compound-2,5-dione and Related Imides
The synthesis of this compound-2,5-dione, also known as N-dodecylmaleimide, involves the reaction of maleic anhydride (B1165640) with dodecylamine. This reaction creates an imide functional group within the five-membered ring.
The general synthesis involves the formation of a maleamic acid intermediate, which then undergoes cyclization via dehydration to form the imide. This cyclization can be promoted by heating or by using a dehydrating agent.
Table 2: Synthesis of this compound-2,5-dione
| Reactants | Intermediate | Product |
| Maleic Anhydride, Dodecylamine | N-Dodecylmaleamic acid | This compound-2,5-dione |
This compound-2,5-dione is a useful building block in its own right. The double bond within the maleimide (B117702) ring is electron-deficient and can readily participate as a dienophile in Diels-Alder reactions or as a Michael acceptor. It can also be a monomer in polymerization reactions. Furthermore, this compound can serve as a starting material for the synthesis of more complex, substituted pyrrolidine-2,5-diones. nih.gov For example, it can be a precursor for downstream products like 2,3-diphenyl-N-dodecylmaleimide. lookchem.com
Compound List
Interfacial Phenomena and Surface Activity of 1 Dodecyl 1h Pyrrole
Surface Tension and Interfacial Tension Studies
It is anticipated that 1-Dodecyl-1H-pyrrole, when dissolved in a polar solvent such as water, will markedly reduce the surface tension at the air-water interface. The hydrophobic dodecyl chains will preferentially orient themselves away from the aqueous phase and towards the air, disrupting the cohesive forces between water molecules at the surface. This phenomenon is a hallmark of surfactant behavior.
Similarly, at an oil-water interface, this compound would be expected to lower the interfacial tension. The polar pyrrole (B145914) headgroup would reside in the aqueous phase, while the nonpolar dodecyl tail would extend into the oil phase. This arrangement would create a molecular bridge between the two immiscible liquids, reducing the energy required to maintain the interface and promoting emulsification.
While specific values are not available, a hypothetical representation of the effect of this compound concentration on surface tension is presented in the table below. This illustrates the expected trend for a typical surfactant.
Hypothetical Surface Tension of Aqueous Solutions of this compound at 25°C
| Concentration (mol/L) | Surface Tension (mN/m) |
|---|---|
| 0.0001 | 65.0 |
| 0.001 | 55.0 |
| 0.01 | 45.0 |
| 0.1 | 35.0 |
Wettability and Contact Angle Investigations
The wettability of a solid surface by an aqueous solution of this compound would be significantly influenced by the adsorption of the molecule onto the solid. On a hydrophobic surface, the dodecyl chains would adsorb onto the surface, exposing the polar pyrrole headgroups to the water. This would render the surface more hydrophilic, leading to a decrease in the contact angle and improved wetting.
Conversely, on a hydrophilic surface, the polar pyrrole headgroups would be attracted to the surface, leaving the hydrophobic dodecyl tails oriented towards the aqueous solution. This would make the surface more hydrophobic, resulting in an increase in the contact angle.
The following interactive table provides a conceptual illustration of how the contact angle might change on different surfaces with the addition of this compound.
Conceptual Contact Angle of a 0.01 M this compound Solution on Different Surfaces
| Surface | Contact Angle with Water (°) | Expected Contact Angle with Solution (°) |
|---|---|---|
| Hydrophobic (e.g., Polystyrene) | 90 | < 90 |
| Hydrophilic (e.g., Glass) | 20 | > 20 |
Adsorption at Liquid-Air and Liquid-Solid Interfaces
The surface activity of this compound is a direct consequence of its adsorption at interfaces. At the liquid-air interface, the molecules would form a monolayer with the dodecyl chains extending into the air and the pyrrole headgroups remaining in the liquid phase. As the concentration of this compound in the bulk solution increases, the packing density of the molecules at the interface would also increase until a saturated monolayer is formed.
At a liquid-solid interface, the nature of the adsorption would depend on the polarity of the solid surface. On nonpolar surfaces, the adsorption would be driven by hydrophobic interactions between the dodecyl chains and the surface. On polar surfaces, the interaction would be governed by the affinity of the pyrrole headgroup for the surface.
Role of the Dodecyl Chain in Modulating Interfacial Behavior
The dodecyl chain is the primary determinant of the hydrophobic character of this compound and thus plays a crucial role in its interfacial behavior. The length of this alkyl chain is directly related to the molecule's tendency to adsorb at interfaces and its effectiveness in reducing surface and interfacial tension.
Generally, for a homologous series of N-alkylpyrroles, increasing the alkyl chain length from a short chain to a dodecyl chain would be expected to:
Increase Surface Activity: Longer alkyl chains lead to greater hydrophobicity, driving the molecules more strongly to interfaces.
Decrease the Critical Micelle Concentration (CMC): The CMC, the concentration at which micelles begin to form in the bulk solution, generally decreases with increasing alkyl chain length.
Enhance the Reduction of Surface Tension: A longer dodecyl chain would be more effective at disrupting the cohesive forces at the surface, leading to a greater reduction in surface tension.
In essence, the dodecyl chain provides the necessary hydrophobic driving force for this compound to function as a surface-active agent, with the pyrrole ring providing the hydrophilic anchor.
Supramolecular Chemistry and Host Guest Interactions Involving N Alkylpyrroles
Non-Covalent Interactions (Hydrogen Bonding, Hydrophobic Interactions, π-π Stacking)
The behavior of N-alkylpyrroles in supramolecular systems is governed by a combination of weak, non-covalent forces. mhmedical.com While individually weak, the cumulative effect of these interactions can lead to stable and well-defined structures. nih.gov
Hydrogen Bonding: The pyrrole (B145914) NH group can act as a hydrogen bond donor, a crucial interaction in the formation of many supramolecular structures. libretexts.org This is particularly evident in the anion binding capabilities of pyrrole-containing macrocycles like calixpyrroles. ic.ac.ukresearchgate.net
Hydrophobic Interactions: The long dodecyl chain of 1-dodecyl-1H-pyrrole is nonpolar and thus avoids contact with polar solvents. In aqueous environments, these alkyl chains tend to aggregate, a phenomenon known as the hydrophobic effect. This drives the formation of structures like micelles where the hydrophobic tails are shielded from the water. vulcanchem.com Van der Waals forces, which are transient dipole-dipole interactions, are significant between these nonpolar alkyl chains. libretexts.org
π-π Stacking: The electron-rich pyrrole ring can participate in π-π stacking interactions with other aromatic systems. These interactions, arising from the alignment of π-orbitals, contribute to the stability of self-assembled structures.
The interplay of these non-covalent forces is complex and can be cooperative, where multiple interactions reinforce each other to create a more stable assembly. nih.gov
Design of Pyrrole-Based Receptors for Molecular Recognition
The ability of the pyrrole moiety to engage in specific non-covalent interactions has led to the design of various synthetic receptors for molecular recognition. nih.gov These receptors are designed to selectively bind to specific guest molecules or ions.
Guanidiniocarbonyl pyrrole (GCP)-based receptors, for instance, utilize a network of charge-assisted hydrogen bonds involving the pyrrole unit to bind carboxylates and phosphates. nih.gov The design of such receptors often involves a combination of hydrogen bonding, electrostatic interactions, and hydrophobic effects to achieve high affinity and selectivity for the target guest. researchgate.net
The incorporation of long alkyl chains, such as the dodecyl group in this compound, can influence the solubility and binding properties of these receptors. For example, in cavitand-based receptors, long alkyl chains can interact with the hydrophobic cavity of the host, influencing the binding mode of the guest molecule. nih.gov
Self-Assembly of N-Alkylpyrrole Systems
The amphiphilic nature of this compound, with its polar pyrrole head and nonpolar dodecyl tail, makes it a prime candidate for self-assembly. vulcanchem.com In polar solvents, these molecules can spontaneously organize into larger structures to minimize the unfavorable interactions between the hydrophobic tails and the solvent. researchgate.net
This self-assembly process can lead to the formation of various nano-architectures, such as micelles and nanotubes. vulcanchem.comnih.gov The process is driven by the tendency of the system to reach a lower energy state through the formation of non-covalent bonds and the sequestration of hydrophobic groups. ethz.ch For instance, in aqueous solutions, this compound can form micelles. vulcanchem.com The self-assembly of small molecular units is a powerful strategy for creating structurally controlled materials. nih.gov
Calixpyrroles and their Anion Binding Properties
Calixpyrroles are macrocyclic compounds containing four pyrrole rings linked by sp³-hybridized carbon atoms. ic.ac.uk They are known for their ability to act as receptors for anions, a property that stems from the formation of multiple hydrogen bonds between the pyrrole NH protons and the guest anion. researchgate.net
The basic calix nih.govpyrrole structure can be modified by introducing substituents at the meso-positions or the β-positions of the pyrrole rings. tubitak.gov.trtandfonline.com The introduction of long alkyl chains can enhance the solubility of these macrocycles in nonpolar solvents. tandfonline.com
Applications of 1 Dodecyl 1h Pyrrole in Advanced Materials and Organic Electronics
Organic Semiconducting Materials
Pyrrole-based materials are recognized for their excellent semiconducting properties, which has led to their investigation in applications such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.govresearchgate.net The high electron density of the pyrrole (B145914) ring makes it a stronger electron donor compared to other five-membered aromatic rings like thiophene (B33073) or furan (B31954). nih.gov However, this same property can also lead to lower stability under ambient conditions, a challenge that researchers address by incorporating the pyrrole unit into larger, more stable fused-ring systems. nih.govacs.org The N-alkylation of the pyrrole ring with a dodecyl chain is a key synthetic step to create soluble precursor monomers for these advanced materials. nih.govacs.org
In the field of OFETs, 1-Dodecyl-1H-pyrrole is utilized as a structural component in larger donor-acceptor-donor (D-A-D) type small molecules. These molecules are designed to transport positive charge carriers (holes) and are the active material in p-type transistors. A notable example involves the synthesis of a molecule where a 1-dodecyl-1H-indole-2-carboxylate unit (an indole (B1671886) is a fused pyrrole-benzene system) serves as the donor. nih.govacs.org In this architecture, the pyrrole-derived moiety provides the necessary electron-donating character, while the dodecyl chain ensures the molecule can be processed from solution, avoiding the need for costly vacuum deposition techniques. nih.gov
The performance of OFETs fabricated with these materials is significantly influenced by the molecular arrangement in the solid state. Research has shown that thermal annealing of the thin films can induce greater crystallinity, which enhances charge transport and improves device performance. acs.org For instance, OFETs using a D-A-D molecule incorporating the 1-dodecyl-1H-indole unit demonstrated a significant increase in hole mobility after being annealed at 100 °C. nih.gov
| Condition | Maximum Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | Average Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | On/Off Current Ratio |
|---|---|---|---|
| Non-annealed | 1.12 × 10⁻⁴ | 4.85 × 10⁻⁵ | 10² |
| Annealed (100 °C) | 4.83 × 10⁻³ | ~3.81 × 10⁻³ | 10³ - 10⁴ |
The inherent electron-donating properties of the pyrrole ring make it a promising component for materials used in organic photovoltaics, also known as organic solar cells. researchgate.netbohrium.com In OPVs, a blend of an electron donor and an electron acceptor material absorbs light to generate charge carriers. The efficiency of this process depends on the electronic energy level alignment of the donor and acceptor. acs.org
Molecules incorporating the diketopyrrolopyrrole (DPP) core, a derivative of pyrrole, have been extensively studied as both electron-donating and electron-accepting materials for OPVs. acs.orgresearchgate.net The inclusion of long alkyl chains, such as dodecyl or octyldodecyl groups, is a critical design strategy to ensure high solubility for these materials, enabling their use in solution-processed bulk-heterojunction solar cells. ossila.comacs.org For example, D–π–A–π–D structured small molecules based on a DPP acceptor core and flanked by donor units have achieved power conversion efficiencies exceeding 5% in solution-processed solar cells. acs.org The this compound unit serves as a blueprint for the functionalized pyrrole-based building blocks used in these complex, high-performance photovoltaic materials.
Charge carrier mobility is a critical parameter that determines the performance of organic electronic devices, quantifying how quickly charges can move through the semiconducting material. For materials incorporating the this compound motif, research has focused on measuring hole mobility (μh). nih.govresearchgate.net
Studies on D-A-D small molecules featuring a 1-dodecyl-1H-indole donor have shown moderate hole-transporting properties. acs.org The mobility in these materials is highly dependent on the thin-film morphology. As-cast films may show modest mobilities, but these values can be enhanced by two orders of magnitude through thermal annealing, which improves molecular ordering and π-π stacking, facilitating charge hopping between molecules. nih.govacs.org In some diketopyrrolopyrrole-based polymers, the strategic inclusion of specific alkyl chains, such as octyldodecyl, has led to materials with hole mobilities as high as 1.5 cm² V⁻¹ s⁻¹. ossila.com Furthermore, remarkable enhancements in charge carrier mobility, reaching up to 9.8 cm² V⁻¹ s⁻¹ after annealing, have been reported for certain conjugated polymers when doped with an ionic additive. nih.gov
| Material Type | Specific Example/Class | Reported Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | Reference |
|---|---|---|---|
| D-A-D Small Molecule | IN-BT2T-IN (non-annealed) | 1.12 × 10⁻⁴ | nih.gov |
| D-A-D Small Molecule | IN-BT2T-IN (annealed) | 4.83 × 10⁻³ | nih.govacs.org |
| DPP-based Copolymer | DPP-alt-DTBSe | 1.5 | ossila.com |
| DPP-based Polymer | DPPTTT (annealed) | 9.8 | nih.gov |
Chemical and Electrochemical Sensors
While this compound itself is a monomer, its polymerized form, polypyrrole, and related derivatives are extensively used in the fabrication of chemical and electrochemical sensors. mdpi.comftb.com.hr Conducting polymers like polypyrrole are excellent materials for sensor applications because their electrical properties can change significantly upon interaction with a target analyte. researchgate.net The incorporation of dodecyl groups, either as dopants or as substituents on the pyrrole monomer before polymerization, plays a crucial role in the design and function of these sensors.
The design of a sensor involves creating a sensing layer that can selectively interact with a target chemical and a transducer that converts this interaction into a measurable signal. azosensors.com Polypyrrole is a popular choice for the sensing layer due to its environmental stability and straightforward synthesis via electrochemical polymerization (electropolymerization). researchgate.netresearchgate.net
Sensor electrodes are often fabricated by modifying standard electrodes, such as glassy carbon electrodes (GCEs), with a thin film of a functional material. mdpi.com For instance, a nanocomposite thin film of Poly(1H-pyrrole) and tungsten oxide iodide (WO2I2) was synthesized to create a potentiometric sensor. mdpi.com In other designs, polypyrrole is electropolymerized in the presence of a surfactant-like dopant, such as dodecyl sulphate (DS⁻). ftb.com.hr This process creates a dodecyl sulphate-doped polypyrrole (PPy-DS) membrane. The dodecyl chains within the polymer matrix create a specific chemical environment that can selectively bind target analytes. ftb.com.hr These flexible, self-standing polypyrrole-based electrodes are also being developed for wearable sensor applications. researchgate.net
Polypyrrole-based sensors, whose design often relies on pyrrole monomers and dodecyl-containing compounds, have been successfully used to detect a variety of analytes, from metal ions to organic molecules. The principle of detection often relies on measuring changes in potential (potentiometry) or current (amperometry/voltammetry) at the sensor electrode as it is exposed to the analyte. mdpi.commdpi.com
For example, a sensor made from a WO2I2/Poly(1H-pyrrole) nanocomposite demonstrated the ability to detect cadmium (Cd²⁺) ions in water with a Nernstian response. mdpi.com Another sensor, using a dodecyl sulphate-doped polypyrrole membrane, was developed specifically for the detection of dodecyl sulphate anions in solution. ftb.com.hr Furthermore, modifying polypyrrole with copper nanoparticles has yielded flexible sensors capable of detecting the neurotransmitter dopamine. researchgate.net The selectivity of these sensors is a key feature, allowing them to detect a specific analyte even in the presence of other potentially interfering ions. mdpi.com
| Sensor Material | Analyte | Detection Method | Detection Limit (LOD) | Reference |
|---|---|---|---|---|
| WO₂I₂/Poly(1H-pyrrole) Nanocomposite | Cadmium (Cd²⁺) | Potentiometry | 5 × 10⁻⁵ M | mdpi.com |
| Dodecyl Sulphate-doped Polypyrrole (PPy-DS) | Dodecyl Sulphate (DS⁻) | Potentiometry | > 10⁻⁵ M (Nernstian range) | ftb.com.hr |
| Polypyrrole-Copper (PPy-Cu) Nanocomposite | Dopamine | Chronoamperometry | 1.19 μM | researchgate.net |
| Amino-functionalized Graphene Oxide/Polypyrrole | Lead (Pb²⁺) | Differential Pulse Voltammetry | 0.91 nM | mdpi.com |
Optoelectronic Materials (Fluorophores, Electrochromic Devices)
The unique electronic structure of the pyrrole ring makes it a fundamental building block for various optoelectronic applications. When functionalized, pyrrole derivatives can exhibit pronounced fluorescent and electrochromic properties.
Fluorophores The pyrrole core is integral to many fluorescent compounds, or fluorophores. rsc.org Polymers derived from pyrrole monomers can exhibit useful fluorescence. For instance, a soluble polymer created from a unique dipyrrole monomer emits green light between 556 and 574 nm depending on the solvent. researchgate.net The photophysical properties, including emission wavelengths and quantum yields, can be tuned by altering the chemical substituents on the pyrrole ring. nih.gov In some complex pyrrole-based dyes, the structure facilitates intramolecular charge transfer, leading to solvatochromic fluorescence, where the emission color changes with the polarity of the solvent. rsc.org This tunability is a key feature for developing advanced fluorescent probes and materials. rsc.org
Electrochromic Devices Electrochromism is the phenomenon where a material reversibly changes color upon the application of an electrical voltage. mdpi.com Conducting polymers based on pyrrole are extensively studied for these applications. iarjset.comtudublin.ie this compound is a key monomer in this field, as its dodecyl chain improves the solubility and processability of the resulting polymers, which is often a challenge for conducting polymers. sid.irwikipedia.org
Copolymers of pyrrole and N-dodecylpyrrole have been synthesized chemically and electrochemically. sid.irresearchgate.net These materials show electroactivity, meaning their conductive state can be switched by an applied voltage. sid.ir The properties of these copolymers can be finely tuned by adjusting the ratio of the comonomers. sid.irresearchgate.net For example, copolymerizing N-substituted pyrroles with other heterocyclic monomers like 3,4-ethylenedioxythiophene (B145204) (EDOT) can produce materials with multiple color states, enhanced stability, and fast switching times. mdpi.commetu.edu.tr Copolymers of pyrrole and EDOT can exhibit up to six different colors depending on their structure and oxidation state. mdpi.com The presence of pyrrole in these copolymers can stabilize the polaron state (a key charge carrier in conducting polymers) and facilitate greater ion mobility. tudublin.ie
Table 1: Optoelectronic Properties of Representative Pyrrole-Based Polymers
| Polymer System | Key Property | Observed Value | Application Relevance | Source |
|---|---|---|---|---|
| Poly(Py-co-NPPy) | Conductivity | 5-6 times higher with interfacial polymerization vs. conventional method | Higher conductivity is crucial for efficient charge transport in electronic devices. | sid.irresearchgate.net |
| Polymer of a dipyrrole monomer (PMDPP) | Fluorescence Emission | 556–574 nm (Green) | Demonstrates the potential for creating pyrrole-based light-emitting materials. | researchgate.net |
| PPy-co-PEDOT (2:1) | Switching Time (Coloration) | ~20 s | Indicates the speed at which the material can change color in an electrochromic device. | tudublin.ie |
| PPy-co-PEDOT (2:1) | Coloration Efficiency | 101.3 cm²/C | Measures the efficiency of converting charge to a change in optical density. | tudublin.ie |
| Copolymers of PPy derivatives with EDOT | Electrochromic States | Up to 6 distinct colors | Multicolor capability is highly desirable for advanced display technologies. | mdpi.com |
Other Emerging Applications in Materials Science (e.g., Corrosion Protection, Lithium-Ion Battery Materials)
Beyond optoelectronics, the properties of this compound lend themselves to other advanced applications, including the protection of metals and as potential components in energy storage systems.
Corrosion Protection One of the most effective methods for protecting metals in corrosive environments is the use of organic inhibitors. ajchem-a.com These molecules function by adsorbing onto the metal surface, creating a protective barrier against corrosive agents. scirp.org Heterocyclic compounds containing nitrogen, such as pyrrole, are effective due to the presence of lone pair electrons that can coordinate with the metal surface. ajchem-a.com The addition of a long alkyl chain, like the dodecyl group in this compound, significantly enhances this protective effect. mdpi.com The long, hydrophobic chain helps to repel water and block corrosive media from reaching the metal. mdpi.com
Studies on various pyrrole derivatives have demonstrated their efficacy as corrosion inhibitors. A Schiff base derived from pyrrole showed a high inhibition efficiency of 94.5% for low-carbon steel in a 1 M hydrochloric acid (HCl) solution. ijcsi.pro Similarly, new 1H-pyrrole-2,5-dione derivatives have proven to be good inhibitors for carbon steel in HCl. researchgate.net Underscoring the effectiveness of the dodecyl group, a related compound, 1-dodecyl-3-phenylquinoxalin-2(1H)-one, achieved an inhibition efficiency of 95.33% for carbon steel in 1 M HCl. mdpi.comresearchgate.net This indicates that the combination of a nitrogen heterocycle and a long alkyl chain is a powerful strategy for corrosion inhibition.
Table 2: Performance of Pyrrole-Related Corrosion Inhibitors
| Inhibitor | Metal | Corrosive Medium | Maximum Inhibition Efficiency (η%) | Source |
|---|---|---|---|---|
| N'-(1-phenylethylidene)-4-(1H-pyrrol-1-yl)benzohydrazide | Low-carbon Steel | 1 M HCl | 94.5% | ijcsi.pro |
| 1-(4-methyl-phenyl)-1H-pyrrole-2,5-dione | Carbon Steel | 1 M HCl | Good, increased with concentration | researchgate.net |
| 1-phenyl-1H-pyrrole-2,5-dione | Carbon Steel | 1 M HCl | Good, increased with concentration | researchgate.net |
| 1-dodecyl-3-phenylquinoxalin-2(1H)-one | Carbon Steel | 1 M HCl | 95.33% | mdpi.comresearchgate.net |
Lithium-Ion Battery Materials The field of lithium-ion batteries (LIBs) is continuously searching for new materials to improve performance, safety, and cycle life. mdpi.com One area of focus is the development of polymer electrolytes, which can replace the flammable liquid electrolytes currently in use. mdpi.comresearchgate.net Conducting polymers like polypyrrole are considered for applications in batteries, including as electrode materials or conductive binders. sid.irmdpi.com
The direct application of this compound in commercial batteries is not established, but research into its properties suggests potential roles. A critical property for any battery component is its interaction with the electrolyte and its ability to facilitate ion movement. Research has been conducted on the diffusion properties of poly(N-dodecylpyrrole) films in an electrolyte containing lithium perchlorate (B79767), a common salt used in LIBs. researchgate.net This type of fundamental study is essential for evaluating a material's suitability for battery applications. The dodecyl chain could offer benefits such as improved solubility in battery-relevant solvents and enhanced physical contact at the electrode-electrolyte interface, potentially improving charge transfer and stability.
Table 3: Investigation of Poly(N-dodecylpyrrole) in a Lithium-Ion Battery Context
| Material | Study Focus | Electrolyte System | Relevance to Li-Ion Batteries | Source |
|---|---|---|---|---|
| Poly(N-dodecylpyrrole) | Diffusion properties and ion mobility | Lithium perchlorate (LiClO₄) | Investigates fundamental ion transport behavior in a polymer relevant to solid or gel polymer electrolytes. | researchgate.net |
Future Research Directions and Perspectives
Development of Novel Synthetic Routes
The synthesis of 1-Dodecyl-1H-pyrrole and its derivatives is a cornerstone for its application. While established methods exist, future research is focused on creating more efficient, sustainable, and versatile synthetic pathways.
A significant area of development is the move towards greener chemistry. Researchers have reported a sustainable, solvent-free synthesis of N-alkylated pyrroles, including this compound, using a manganese catalyst to react 1,4-diols with primary amines. doi.org Another approach involves the Paal-Knorr reaction, a classic method for pyrrole (B145914) synthesis, which has been adapted to be more environmentally friendly by using water as a solvent with the aid of a Lewis acid-surfactant catalyst, aluminum tris(dodecyl sulfate)trihydrate. researchgate.netresearchgate.net This method efficiently condenses primary amines like dodecanamine with 2,5-hexanedione (B30556) at room temperature. researchgate.net
Future investigations will likely expand on these principles, exploring novel catalysts and reaction conditions to improve yields and atom economy. researchgate.net The use of multi-component reactions (MCRs), which combine more than two starting materials in a single step, stands out as a highly efficient strategy for generating diverse pyrrole derivatives. researchgate.net Additionally, there is growing interest in utilizing renewable starting materials. One promising avenue involves the development of one-pot catalytic processes that convert bio-based platform molecules, such as 5-(hydroxymethyl)furfural (HMF), into functionalized pyrroles. oxfordabstracts.com
Key synthetic strategies currently employed include:
N-alkylation: Direct alkylation of the pyrrole ring's nitrogen atom with 1-bromododecane (B92323). acs.org
Paal-Knorr Condensation: Reaction of a primary amine (dodecanamine) with a 1,4-dicarbonyl compound. researchgate.netresearchgate.net
Catalytic Amination: Manganese-catalyzed reaction of diols and amines. doi.org
These evolving synthetic methodologies aim to make this compound more accessible and adaptable for a new generation of materials.
Exploration of Advanced Functional Materials
The intrinsic electronic properties of the pyrrole ring make it an excellent candidate for organic semiconducting materials. researchgate.netnih.gov The addition of the dodecyl chain enhances solubility and processability, which are critical for fabricating devices. acs.org
Future research is directed towards designing and synthesizing novel functional materials where this compound is a key component. A major focus is on donor-acceptor-donor (D-A-D) type small molecules for Organic Field-Effect Transistors (OFETs). researchgate.netacs.org In these molecules, the electron-donating pyrrole unit is combined with an electron-accepting core. The dodecyl group not only aids in solution processing but also influences the molecular packing in the solid state, which is crucial for efficient charge transport. acs.org
Despite their promising electronic properties, a significant challenge for pyrrole-based materials is their potential instability under ambient conditions due to the high electron density of the pyrrole ring. researchgate.netnih.gov A key research direction is the development of more robust materials by incorporating the pyrrole moiety into larger, fused aromatic systems. acs.orgnih.gov This approach can enhance stability without sacrificing the desirable electron-donating characteristics. researchgate.net
The objectives for future functional materials based on this compound include:
Enhanced Stability: Creating fused-ring systems that protect the reactive pyrrole core. acs.org
Tunable Optoelectronics: Modifying the molecular structure to control the HOMO/LUMO energy levels and thus the material's absorption and emission properties. rsc.orgrsc.org
High Performance: Achieving high charge-carrier mobilities in OFETs and high efficiencies in organic photovoltaics (OPVs). researchgate.netresearchgate.net
The exploration of these advanced materials is crucial for applications in next-generation flexible electronics, sensors, and energy conversion devices. researchgate.netmdpi.com
Integration into Hybrid and Nanocomposite Systems
The integration of this compound and its polymerized form, polypyrrole (PPy), into hybrid and nanocomposite materials offers a pathway to create multifunctional systems with synergistic properties. jwent.netnih.gov The dodecyl group can act as a compatibilizer between the organic pyrrole component and other materials, or as a dopant to modify the properties of the final composite. jwent.netnih.gov
Future research will focus on creating sophisticated, hierarchically structured composites. One area of interest is the development of core-shell and yolk-shell microgels and nanoparticles. windows.net For instance, polypyrrole has been successfully coated onto multi-walled carbon nanotubes (MWCNTs) to create one-dimensional core-shell nanocomposites for thermoelectric applications. mdpi.com Similarly, hybrid nanostructures of PPy and nickel oxide (NiO) have been synthesized for use as photocatalysts. jwent.net
A particularly promising frontier is the functionalization of 2D materials like graphene. It has been demonstrated that pyrrole compounds, including those derived from dodecanamine, can be used to functionalize graphene layers, altering their solubility and making them compatible with various solvents and polymer matrices. researchgate.net This opens the door for creating novel graphene-based composites with tailored properties.
Future efforts in this domain will likely target:
Advanced Morphologies: Synthesizing complex architectures like yolk-shell structures for controlled release or catalysis. windows.net
Multifunctionality: Combining the conductivity of polypyrrole with the optical, magnetic, or catalytic properties of inorganic nanoparticles like gold (AuNPs) or metal oxides. jwent.netmdpi.com
These hybrid systems hold potential for a wide range of applications, from energy storage and conversion to bioanalytical sensors and photocatalysis. jwent.netmdpi.commdpi.com
Table 1: Examples of this compound in Hybrid Systems
| Hybrid System Component | Application Area | Potential Role of Dodecyl-pyrrole | Reference |
|---|---|---|---|
| Nickel Oxide (NiO) | Photocatalysis | Forms hybrid nanostructures; dodecyl group can influence morphology and dispersion. | jwent.net |
| Carbon Nanotubes (CNTs) | Thermoelectrics | Forms core-shell structures with PPy; dodecyl group improves processability. | mdpi.com |
| Graphene | Conductive Composites | Functionalizes graphene surface to improve solubility and compatibility with matrices. | researchgate.net |
| Gold Nanoparticles (AuNPs) | Biosensors | Facilitates formation of nanocomposites for bio-analytical applications. | mdpi.com |
Theoretical Validation and Predictive Modeling for Structure-Property Relationships
As the complexity of materials based on this compound increases, theoretical and computational modeling becomes indispensable for predicting their behavior and guiding experimental efforts. acs.orgresearchgate.net These methods provide fundamental insights into the relationship between molecular structure and material properties.
A primary tool in this area is Density Functional Theory (DFT), which is used to calculate key electronic parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. acs.orgnih.gov These calculations are vital for predicting the electronic and optical properties of new molecules designed for OFETs and OPVs. acs.org Furthermore, computational models can predict the three-dimensional geometry and planarity of molecules, which strongly influences intermolecular interactions and charge transport efficiency. acs.org
One of the challenges in modeling systems with this compound is the computational cost associated with the long, flexible dodecyl chain. In some studies, researchers have substituted the dodecyl chain with a smaller methyl group to make the calculations more manageable, highlighting the need for more efficient computational methods. acs.org
Future research in this area will focus on:
Developing Accurate Models: Creating more sophisticated computational models that can accurately predict the properties of complex, multi-component systems like nanocomposites, including the crucial interfacial interactions.
High-Throughput Screening: Using computational screening to rapidly evaluate large libraries of potential molecules, accelerating the discovery of new high-performance materials. researchgate.net
Bridging Scales: Connecting molecular-level simulations with meso- and macro-scale properties to build a comprehensive understanding of how molecular design translates to device performance.
By establishing robust and predictive structure-property relationships, theoretical modeling will significantly de-risk and accelerate the design and synthesis of the next generation of functional materials based on this compound. nih.govdergipark.org.tr
Table 2: Computational Methods and Applications for this compound Systems
| Computational Method | Property Predicted | Application | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | HOMO/LUMO energies, molecular geometry | Design of organic semiconductors for OFETs | acs.orgnih.gov |
| Computational Screening | Material stability, electronic properties | Identification of promising pyrrole-based materials | researchgate.net |
| Molecular Docking | Binding affinity and conformation | Prediction of interactions with biological targets | nih.gov |
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 1-Dodecyl-1H-pyrrole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of this compound derivatives often involves alkylation or coupling reactions. For example, (E)-2-(3,5-dimethoxystyryl)-1-dodecyl-1H-pyrrole was synthesized via a styryl coupling reaction, where quenching with water, extraction with diethyl ether, and retro-washing with hexane were critical for purification . Yield optimization depends on solvent choice (e.g., Et₂O for extraction), temperature control during alkylation, and stoichiometric ratios of reactants. Researchers should validate purity using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR).
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer : Structural confirmation requires a combination of spectral and chromatographic methods. Gas chromatography-mass spectrometry (GC-MS) is recommended for verifying molecular weight and fragmentation patterns, as demonstrated in NIST Standard Reference Data protocols for pyrrole derivatives . NMR (¹H and ¹³C) is essential for confirming substitution patterns on the pyrrole ring, particularly the dodecyl chain's integration and coupling constants. Cross-referencing with databases like PubChem ensures alignment with known spectral libraries .
Q. What are the key physicochemical properties of this compound relevant to material science applications?
- Methodological Answer : The long alkyl chain (dodecyl) enhances hydrophobicity, making it suitable for lipid bilayer studies or polymer composites. Researchers should measure logP values to assess lipophilicity and use differential scanning calorimetry (DSC) to determine melting points. Comparative studies with shorter-chain analogs (e.g., 1-Heptyl-1H-pyrrole) can isolate chain-length effects on properties like solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or GC-MS data often arise from impurities or isomerization. For example, 2-formylpyrrole derivatives exhibit tautomerism, which can mislead structural assignments . To address this:
- Perform 2D NMR (e.g., COSY, HSQC) to confirm connectivity.
- Use high-resolution MS to distinguish between isobaric species.
- Apply computational chemistry (e.g., DFT calculations) to predict and compare spectral patterns with experimental data .
Q. What experimental design principles should guide studies on the biological activity of this compound?
- Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis-driven research . For cytotoxicity assays:
- Use a panel of cell lines to assess selectivity (e.g., cancer vs. normal cells).
- Include positive controls (e.g., doxorubicin) and validate results via dose-response curves.
- Address solubility challenges by using biocompatible solvents (e.g., DMSO at <0.1% v/v) .
Q. What strategies optimize the regioselectivity of this compound in catalytic reactions?
- Methodological Answer : Regioselective functionalization can be achieved through:
- Catalyst design : Palladium complexes with bulky ligands favor C-2/C-5 positions due to steric effects.
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at electron-rich sites.
- Substrate pre-functionalization : Introducing directing groups (e.g., boronic esters) prior to alkylation .
Q. How do researchers analyze structure-activity relationships (SAR) for this compound in antimicrobial studies?
- Methodological Answer : SAR analysis requires systematic variation of substituents. For example:
- Compare this compound with analogs lacking the dodecyl chain to assess hydrophobicity's role in membrane disruption.
- Use molecular docking to predict interactions with bacterial targets (e.g., enoyl-ACP reductase).
- Validate findings with minimum inhibitory concentration (MIC) assays across Gram-positive and Gram-negative strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
